molecular formula C6H10O4 B033084 Diethyl oxalate-13C2 CAS No. 150992-84-0

Diethyl oxalate-13C2

Cat. No.: B033084
CAS No.: 150992-84-0
M. Wt: 148.13 g/mol
InChI Key: WYACBZDAHNBPPB-MPOCSFTDSA-N
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Description

Diethyl oxalate-13C2 is a chemical compound with the molecular formula (CH3CH213CO2)2. It is a stable isotope-labeled compound, where the carbon atoms in the oxalate group are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in different fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl oxalate-13C2 can be synthesized through the esterification of oxalic acid-13C2 with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the use of large reactors and distillation units to purify the final product. The reaction is carried out under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl oxalate-13C2 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid-13C2 and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

    Reduction: this compound can be reduced to ethylene glycol-13C2 using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and a catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide), and heat.

    Reduction: Reducing agent (e.g., lithium aluminum hydride) and an inert solvent (e.g., tetrahydrofuran).

Major Products Formed

    Hydrolysis: Oxalic acid-13C2 and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Ethylene glycol-13C2.

Scientific Research Applications

Diethyl oxalate-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in the development of diagnostic tools and imaging techniques, particularly in positron emission tomography (PET) scans.

    Industry: Applied in the synthesis of labeled compounds for use in various industrial processes, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Diethyl oxalate-13C2 can be compared with other similar compounds such as:

    Dimethyl oxalate-13C2: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl malonate-13C2: Contains a malonate group instead of an oxalate group.

    Sodium oxalate-13C2: The sodium salt of oxalic acid-13C2.

Uniqueness

The uniqueness of this compound lies in its ethyl ester form and the presence of carbon-13 isotopes, making it particularly useful for isotopic labeling studies. Its specific structure and labeling provide distinct advantages in tracing and studying chemical and biological processes.

Properties

IUPAC Name

diethyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYACBZDAHNBPPB-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13C](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584418
Record name Diethyl (~13~C_2_)ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150992-84-0
Record name Diethyl (~13~C_2_)ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150992-84-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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